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Abstract
(17R,18S)-Epoxyeicosatetraenoic acid ((17R,18S)-EpETrE or 17,18-EEQ) is a bioactive lipid

mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA).

As a member of the epoxyeicosanoid family, it plays a crucial role in various physiological

processes, including the regulation of inflammation, vascular tone, and cellular signaling. This

technical guide provides a comprehensive overview of the endogenous formation of (17R,18S)-

EpETrE, its subsequent metabolic fate, and the key signaling pathways it modulates. Detailed

experimental protocols and quantitative data are presented to facilitate further research and

therapeutic development in this area.

Biosynthesis of (17R,18S)-Epoxyeicosatetraenoic
Acid
The primary pathway for the endogenous formation of (17R,18S)-EpETrE involves the

enzymatic epoxidation of eicosapentaenoic acid (EPA). This reaction is catalyzed by a specific

family of enzymes known as cytochrome P450 (CYP) epoxygenases.[1][2]
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CYP epoxygenases are a subset of the larger cytochrome P450 superfamily of enzymes.

These enzymes utilize molecular oxygen and NADPH to insert an oxygen atom across one of

the double bonds of their substrate fatty acids, forming an epoxide. In the case of EPA,

epoxidation of the double bond at the 17,18-position results in the formation of 17,18-EpETrE.

While several CYP isoforms can metabolize EPA, some exhibit a preference for producing the

17(R),18(S)-enantiomer.[3]

The biosynthesis of (17R,18S)-EpETrE is a critical step in the generation of bioactive lipid

mediators from dietary omega-3 fatty acids. The levels of this epoxide can be influenced by the

dietary intake of EPA.

Stereochemistry of EpETrE
It is important to note that the epoxidation of EPA can result in two different enantiomers:

(17R,18S)-EpETrE and (17S,18R)-EpETrE. These stereoisomers can exhibit different biological

activities. For instance, (17R,18S)-EpETrE is a potent vasodilator and stimulates calcium-

activated potassium channels, while the (17S,18R)-enantiomer has been shown to inhibit

neutrophil pseudopod formation via the GPR40-mediated pathway.[4] The bacterial enzyme

cytochrome P450 BM-3 from Bacillus megaterium has been utilized to stereoselectively

produce 17(S),18(R)‐EpETE.[4]

Metabolic Fate of (17R,18S)-Epoxyeicosatetraenoic
Acid
Once formed, (17R,18S)-EpETrE is subject to further metabolism, which can either terminate

its activity or convert it into other bioactive molecules.

Hydrolysis by Soluble Epoxide Hydrolase (sEH)
The primary route for the inactivation of (17R,18S)-EpETrE is through hydrolysis of the epoxide

ring by the enzyme soluble epoxide hydrolase (sEH).[1][5] This reaction converts the epoxide

into its corresponding, and generally less active, diol, 17,18-dihydroxyeicosatetraenoic acid

(17,18-DiHETrE). The inhibition of sEH is a key therapeutic strategy to augment the

endogenous levels and prolong the biological effects of (17R,18S)-EpETrE and other epoxy

fatty acids.[1][5]
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Conversion to Other Bioactive Mediators
(17R,18S)-EpETrE can also serve as a substrate for other enzymes, leading to the formation of

novel bioactive lipids. For instance, it can be metabolized by prostaglandin H synthase to form

17(18)-epoxy-prostaglandins.[6][7] Additionally, it can be converted to 12-hydroxy-17,18-

epoxyeicosatetraenoic acid (12-OH-17,18-EpETE), a potent anti-inflammatory metabolite.[8]

Signaling Pathways of (17R,18S)-
Epoxyeicosatetraenoic Acid
(17R,18S)-EpETrE exerts its biological effects by interacting with specific cellular targets and

modulating downstream signaling cascades.

G-Protein Coupled Receptor (GPCR) Activation
A significant body of evidence indicates that (17R,18S)-EpETrE and other epoxy fatty acids act

as signaling molecules by activating G-protein coupled receptors (GPCRs). Two key receptors

that have been identified are:

GPR40 (Free Fatty Acid Receptor 1, FFAR1): (17R,18S)-EpETrE has been shown to interact

with GPR40 to inhibit neutrophil mobility, thereby exerting anti-inflammatory effects.[4][9]

GPR120 (Free Fatty Acid Receptor 4, FFAR4): The GPR120-AMPKα signaling pathway is

implicated in the promotion of brown adipose tissue (BAT) thermogenesis and white adipose

tissue (WAT) browning by 17,18-EpETrE.[2]

Modulation of Inflammatory Pathways
(17R,18S)-EpETrE has been demonstrated to suppress inflammatory signaling, in part by

decreasing the activation of the NFκB pathway.[1] This anti-inflammatory action contributes to

its protective effects in various disease models.

Quantitative Data
The following table summarizes key quantitative data related to the biological activity of

(17R,18S)-EpETrE and its metabolites.
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Compound Biological Activity
Effective
Concentration

Reference

(17R,18S)-EpETrE

Protection of neonatal

rat cardiomyocytes

against Ca2+-

overload

EC50 ~1–2 nM [3]

12-OH-17,18-EpETE

Inhibition of

leukotriene B4-

induced neutrophil

chemotaxis

EC50 0.6 nM [8]

17,18-EEQ (in vivo)

Administration in diet-

induced obese mice

(combined with sEH

inhibitor)

0.05 mg/kg/day [5]

Experimental Protocols
Induction of Contact Hypersensitivity in Mice
A detailed protocol for inducing contact hypersensitivity to study the anti-inflammatory effects of

(17R,18S)-EpETrE is as follows:

Sensitization: Shave the abdominal skin of mice. Apply 25 μL of 0.5% (vol/vol) 1-fluoro-2,4-

dinitrofluorobenzene (DNFB) dissolved in a 4:1 mixture of acetone and olive oil.

Challenge: After 5 days, challenge both sides of the right and left ears with 0.2% (vol/vol)

DNFB (10 μL per site).

Treatment: Administer (17R,18S)-EpETrE (e.g., 100 ng/animal, intraperitoneally) 30 minutes

before the DNFB challenge. A vehicle control (e.g., 0.5% ethanol in PBS) should be used.

Measurement: After 48 hours, measure ear thickness using a micrometer to quantify the

inflammatory response.
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To investigate the effects of (17R,18S)-EpETrE on brown adipocyte differentiation, the following

protocol can be used:

Cell Culture: Culture murine brown preadipocytes in appropriate growth medium.

Differentiation: Induce differentiation using a standard differentiation cocktail. Treat the cells

with (17R,18S)-EpETrE (e.g., 10 µM) in the presence of an sEH inhibitor (e.g., t-TUCB, 1

µM) during the differentiation period.

Analysis: After differentiation, assess brown adipogenesis by:

Oil Red O Staining: To visualize and quantify lipid accumulation.

Western Blotting: To measure the protein expression of brown marker genes such as

UCP1 and PGC1α.

Mitochondrial Respiration Analysis: Use a Seahorse XF Analyzer to measure parameters

like basal respiration and proton leak.

Visualizations
Biosynthetic and Metabolic Pathway of (17R,18S)-
EpETrE

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biosynthesis

Metabolism

Eicosapentaenoic Acid (EPA)

CYP Epoxygenase

(17R,18S)-EpETrE (17S,18R)-EpETrE

sEH PGH Synthase Other Enzymes

17,18-DiHETrE 17(18)-Epoxy-Prostaglandins 12-OH-17,18-EpETE

Click to download full resolution via product page

Caption: Biosynthesis and metabolism of (17R,18S)-EpETrE.

Signaling Pathways of (17R,18S)-EpETrE
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Caption: Key signaling pathways of (17R,18S)-EpETrE.
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Caption: Workflow for contact hypersensitivity experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1231420#endogenous-formation-of-17r-
18s-epoxyeicosatetraenoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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